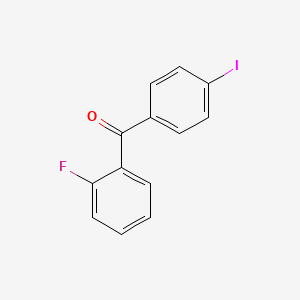

2-Fluoro-4'-iodobenzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

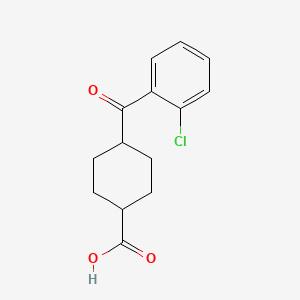

2-Fluoro-4’-iodobenzophenone is a chemical compound with the molecular formula C13H8FIO. It has a molecular weight of 326.11 . The IUPAC name for this compound is (2-fluorophenyl)(4-iodophenyl)methanone .

Molecular Structure Analysis

The molecular structure of 2-Fluoro-4’-iodobenzophenone consists of a central carbonyl group (C=O) flanked by a 2-fluorophenyl group and a 4-iodophenyl group . The InChI code for this compound is 1S/C13H8FIO/c14-12-4-2-1-3-11(12)13(16)9-5-7-10(15)8-6-9/h1-8H .Applications De Recherche Scientifique

Synthesis and Radioligand Development

The synthesis of specific compounds for radioligand development in brain imaging, particularly targeting the GABA receptor, involves complex procedures including methylation and Schiff reactions. Such synthesis often utilizes related compounds like 2-fluoro-4'-hydroxybenzophenone as intermediates or starting materials. These synthesized compounds are used in PET scans to study brain functions and disorders (Vos & Slegers, 1994).

Anaerobic Biotransformation Studies

In environmental science, fluorinated analogues like 2-fluorophenol are used to investigate the anaerobic transformation processes of organic compounds in ecosystems. These studies help in understanding the biodegradation pathways of pollutants and the role of microbial consortia in environmental remediation (Genthner, Townsend, & Chapman, 1989).

High-Performance Polymer Research

Fluorinated compounds are pivotal in the development of high-performance polymers. For instance, the synthesis of fluorinated phthalazinone monomers, which involve fluorinated benzophenone derivatives, leads to polymers with exceptional solubility and thermal properties. These materials find applications in engineering plastics and membrane materials, showcasing the material science application of such compounds (Xiao et al., 2003).

Optical and Electronic Material Development

Research into the electronic, vibrational, and nonlinear optical properties of fluorinated benzophenones, like 4-fluoro-4-hydroxybenzophenone, reveals their potential in developing materials for optical waveguides and other optoelectronic applications. The detailed study of such compounds' structural and opto-electronic properties opens avenues for advancements in photonics and electronics (Pegu et al., 2017).

Novel Synthetic Methodologies

The development of novel synthetic methodologies, such as the Cu(I)-catalyzed intramolecular cyclizations of substituted iodobenzophenones, demonstrates the importance of fluorinated compounds in organic synthesis. These methods enable the efficient synthesis of complex organic structures, including fluorene analogues, under both thermal and microwave conditions, highlighting the role of such compounds in advancing synthetic organic chemistry (Haggam, 2013).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2-fluorophenyl)-(4-iodophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FIO/c14-12-4-2-1-3-11(12)13(16)9-5-7-10(15)8-6-9/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APJYUKJHSZZUNQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)I)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FIO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00641518 |

Source

|

| Record name | (2-Fluorophenyl)(4-iodophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890098-26-7 |

Source

|

| Record name | (2-Fluorophenyl)(4-iodophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![cis-2-[2-(3-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323881.png)

![cis-2-[2-(4-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323882.png)

![cis-2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323883.png)

![cis-2-[2-Oxo-2-(2-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323884.png)

![cis-2-[2-Oxo-2-(3-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323885.png)

![trans-2-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323887.png)

![trans-2-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323888.png)

![trans-2-[2-(3-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323891.png)

![trans-2-[2-(4-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323892.png)

![trans-2-[2-(2-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323893.png)